molecular formula C4H4O2S B1594186 Thiolane-2,5-dione CAS No. 3194-60-3

Thiolane-2,5-dione

Cat. No.: B1594186
CAS No.: 3194-60-3
M. Wt: 116.14 g/mol
InChI Key: INKIPSJJIQBVKP-UHFFFAOYSA-N
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Description

Thiolane-2,5-dione, also known as dihydro-2,5-thiophenedione, is a heterocyclic organic compound with the molecular formula C₄H₄O₂S. It is a sulfur-containing five-membered ring structure, making it a member of the thiophene family.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiolane-2,5-dione can be synthesized through several methods. One common approach involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the dione .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of tetrahydrothiophene using more efficient and scalable processes. Catalysts such as Raney nickel or other metal catalysts are employed to enhance the reaction rate and yield. The process is optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thiolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Scientific Research Applications

Thiolane-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiolane-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the modulation of their activity. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific oxidation state and reactivity. Unlike sulfolane, which is fully oxidized, this compound retains some degree of reactivity due to its partially oxidized state. This makes it a versatile intermediate in various chemical reactions and a valuable compound for research and industrial applications .

Properties

IUPAC Name

thiolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2S/c5-3-1-2-4(6)7-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKIPSJJIQBVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318613
Record name thiolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3194-60-3
Record name Dihydro-2,5-thiophenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3194-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 333175
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC333175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thiolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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